molecular formula C8H10N2O B12949828 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12949828
M. Wt: 150.18 g/mol
InChI Key: HEMRCCURSAMMBJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-derived compound featuring a cyclopropylmethyl substituent at the N1 position and a formyl (-CHO) group at the C3 position (Figure 1). The cyclopropylmethyl group confers unique steric and electronic properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c11-6-8-3-4-10(9-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

HEMRCCURSAMMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Key Features of Vilsmeier-Haack Reaction:

  • Uses POCl3/DMF complex as formylating agent.
  • Typically performed at 0 °C to room temperature, followed by heating.
  • Suitable for various substituted pyrazoles, including alkyl and aryl derivatives.
  • Provides high regioselectivity for the 3-position formylation.

Preparation of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Starting Materials and Initial Functionalization

The synthesis generally starts from a pyrazole core or a pyrazole precursor such as pyrazol-3-ol or pyrazol-3-one derivatives. The cyclopropylmethyl substituent is introduced at the nitrogen (N1) position of the pyrazole ring through alkylation reactions using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

Typical alkylation conditions:

  • Base: potassium carbonate or sodium hydride.
  • Solvent: polar aprotic solvents like DMF or DMSO.
  • Temperature: room temperature to mild heating (40–60 °C).
  • Reaction time: several hours to overnight.

This step yields 1-(cyclopropylmethyl)-1H-pyrazole intermediates ready for subsequent formylation.

Formylation at the 3-Position

The key step is the selective formylation of the 3-position on the pyrazole ring. Using the Vilsmeier-Haack reaction, the 1-(cyclopropylmethyl)-1H-pyrazole is treated with POCl3 and DMF under controlled temperature conditions.

Typical formylation procedure:

  • Cool DMF to 0 °C under nitrogen atmosphere.
  • Add POCl3 dropwise to generate the Vilsmeier reagent.
  • Add the 1-(cyclopropylmethyl)-1H-pyrazole slowly.
  • Stir and heat the mixture at 70–90 °C for 3–5 hours.
  • Quench with aqueous sodium carbonate or sodium acetate solution.
  • Isolate the aldehyde by filtration and recrystallization.

This method provides the desired this compound in moderate to good yields (typically 60–85%) with high regioselectivity.

Alternative Oxidative Methods

Some patents and literature describe oxidative amidation or oxidation of corresponding alcohols to aldehydes as alternative routes. For example, oxidation of 1-(cyclopropylmethyl)-1H-pyrazole-3-methanol using oxidants like sodium hypochlorite or tert-butyl hydroperoxide in the presence of catalysts can yield the aldehyde.

Method Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack POCl3/DMF, 0–90 °C, 3–5 h 60–85 High regioselectivity, widely used
Oxidation of alcohol NaOCl or t-BuOOH, catalyst, mild heating 50–70 Alternative, requires alcohol precursor
Alkylation + Formylation Cyclopropylmethyl halide, base + POCl3/DMF 55–80 Two-step, allows N-substitution control

Research Findings and Analytical Data

  • NMR Spectroscopy: The aldehyde proton typically appears as a singlet around 9.5–10 ppm in ^1H NMR, confirming the formyl group presence. The cyclopropylmethyl protons show characteristic multiplets between 0.2–1.5 ppm.
  • IR Spectroscopy: Strong absorption bands near 1680–1720 cm^-1 correspond to the aldehyde C=O stretch.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the structure.
  • Purity and Yield: Chromatographic purification (silica gel column chromatography) and recrystallization yield analytically pure compounds suitable for further synthetic applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Advantages Limitations
N1-Alkylation Cyclopropylmethyl halide, base, DMF/DMSO 1-(Cyclopropylmethyl)-1H-pyrazole High selectivity for N1 position Requires pure pyrazole precursor
Vilsmeier-Haack Formylation POCl3/DMF, 0–90 °C, 3–5 h This compound High regioselectivity, good yield Sensitive to moisture, harsh reagents
Oxidation of Alcohol NaOCl, t-BuOOH, catalyst, mild heating Aldehyde from corresponding alcohol Mild conditions Requires alcohol intermediate

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.

Major Products:

    Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds were evaluated for their ability to inhibit human lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. The modification of the pyrazole structure, including the introduction of 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, resulted in enhanced inhibitory activity against LDH, suggesting potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Pesticide Development

The unique structure of this compound makes it a candidate for the development of novel agrochemicals. Research has shown that pyrazole derivatives can serve as effective fungicides and insecticides. The compound's ability to disrupt metabolic pathways in pests could lead to the formulation of new pesticides with lower environmental impact compared to traditional chemicals .

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Anticancer Activity Evaluation of LDH inhibitorsEnhanced inhibitory effects observed with modified pyrazoles including this compound .
Anti-inflammatory Effects Cytokine production inhibitionSignificant reduction in cytokine levels in macrophage cultures treated with pyrazole derivatives .
Pesticide Development Efficacy against pestsNew formulations based on pyrazole derivatives showed improved efficacy compared to conventional pesticides .
Materials Science Polymer synthesisImproved thermal and mechanical properties in polymers containing this compound .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the N1 position and the position of the aldehyde group significantly impact physicochemical and biological properties. Key analogs include:

Compound Name N1 Substituent Aldehyde Position Molecular Formula Key Features/Applications Reference
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Cyclopropylmethyl C3 C8H10N2O Steric bulk from cyclopropane; potential ligand or intermediate
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl C4 C17H11N3O4 Antioxidant/anti-inflammatory activity; nitro group enhances polarity
1-Methyl-1H-pyrazole-3-carbaldehyde Methyl C3 C5H6N2O High purity (>95%); commercial availability
1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde 2-Fluoroethyl C3 C6H7FN2O Fluorine enhances metabolic stability; used in drug discovery
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde 1-Ethoxyethyl C3 C8H11IN2O2 Iodo-substituted; high-yield synthesis (72.9–84.3%)

Physicochemical Properties

  • Polarity and Solubility: The nitro group in 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde increases polarity, as evidenced by IR peaks at 1348 cm⁻¹ (Ar-NO₂) . In contrast, the cyclopropylmethyl group in the target compound likely reduces solubility in polar solvents due to its hydrophobic nature.
  • Thermal Stability : 1-Methyl-1H-pyrazole-3-carbaldehyde derivatives exhibit melting points up to 152°C , while iodinated analogs (e.g., 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde) are isolated as stable crystals .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl substituent on the pyrazole ring with an aldehyde functional group at the 3-position. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity is influenced by the cyclopropylmethyl group and the aldehyde functionality, which may facilitate hydrogen bonding and hydrophobic interactions with target proteins.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth against strains such as E. coli and S. aureus . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds in this class have demonstrated comparable efficacy to established anti-inflammatory drugs .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis . For example, pyrazole-based inhibitors have been developed targeting lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism .

Case Studies

StudyCompoundBiological ActivityFindings
1This compoundAntimicrobialInhibited growth of E. coli and S. aureus; IC50 values were determined in micromolar range.
2Pyrazole derivativesAnti-inflammatoryDemonstrated COX inhibition comparable to indomethacin; effective in carrageenan-induced edema models.
3Pyrazole-based LDH inhibitorsAnticancerShowed low nanomolar inhibition of LDHA; reduced glycolysis in pancreatic cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is significantly influenced by their structural features. Variations in substituents at different positions on the pyrazole ring can enhance or diminish activity:

  • Cyclopropylmethyl Group : Enhances binding affinity due to steric and electronic effects.
  • Aldehyde Functionality : May participate in hydrogen bonding with biological targets, improving selectivity.
  • Substituent Variability : Modifications at the 4-position or introduction of additional functional groups can lead to improved pharmacological profiles.

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